MLT-748
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . It binds at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state .
Molecular Structure Analysis
MLT-748 has a molecular weight of 492.32 and a molecular formula of C19H19Cl2N9O3 . It binds MALT1 in the allosteric Trp580 pocket .Chemical Reactions Analysis
MLT-748 does not show inhibitory activity on any of 22 other tested human proteases with IC50 values >100 μM .Physical And Chemical Properties Analysis
MLT-748 has a molecular weight of 492.32 and a molecular formula of C19H19Cl2N9O3 . Its purity, as determined by HPLC, is 99.58% .Scientific Research Applications
Allosteric Inhibition of MALT1
MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . It binds MALT1 in the allosteric Trp580 pocket, with an IC50 value of 5 nM . Both MLT-748 and its closely related compound MLT-747 are allosteric inhibitors of MALT1 with nanomolar potency . They adopt a similar pose via binding at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state .
Immunodeficiency Research
MLT-748 has been identified as a molecular corrector to rescue function in immunodeficiency . In MALT1 mut/mut patient immortalized B cells, MLT-748 stabilized cellular MALT1-W580S, with an EC50 of 69 nM . The concentration of 1 μM MLT-748 completely blocked cleavage of the MALT1 substrates BCL10, HOIL1, CYLD, and RelB .
Regulation of NF-κB Activation
MLT-748 treatment increased the phosphorylation of p65 and IκBα in MALT1mut/mut patient immortalized B cells . However, MLT-748 had only mild effects on phosphorylation of IκBα during cell stimulation of normal T cells . It did inhibit T cell antigen receptor downstream signaling .
Cancer Research
In the context of cancer research, specifically lung carcinoma, CARD10 cleavage by MALT1 restricts lung carcinoma growth in vivo . The presence of MLT-748, a potent and selective MALT1 protease inhibitor, abrogated CARD10 cleavage, indicating that the proteolytic function .
Safety And Hazards
properties
IUPAC Name |
1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLNDPUQSZBJW-QGHHPUGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N9O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129072285 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.